molecular formula C13H17N3O B15050445 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15050445
M. Wt: 231.29 g/mol
InChI Key: UWWZTVOZJXSOQL-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group and a methoxyphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The final product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the methoxyphenylmethyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: A compound with a similar methoxyphenylmethyl group but different overall structure.

    4-Methoxyphenethylamine: Another compound with a methoxyphenyl group but different functional groups attached.

Uniqueness

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11/h4-7,9-10,14H,3,8H2,1-2H3

InChI Key

UWWZTVOZJXSOQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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